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Compound Name: 2-Iodobenzophenone

Cat. No.: B1349951 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework for the theoretical study of 2-
iodobenzophenone's electronic structure. While extensive searches have been conducted,

specific quantitative data tables from published literature for 2-iodobenzophenone are not

readily available. Therefore, the tables presented herein are templates illustrating the expected

data from such a study. The methodologies described are based on standard computational

chemistry practices for similar aromatic ketones.

Introduction
2-Iodobenzophenone is a substituted aromatic ketone of significant interest in photochemistry

and synthetic chemistry. Its electronic structure, particularly the nature of its excited states,

governs its reactivity and photophysical behavior. Theoretical and computational studies are

crucial for elucidating the geometric and electronic properties that are often difficult to probe

experimentally.

Computational investigations, primarily using Density Functional Theory (DFT) and Time-

Dependent DFT (TD-DFT), provide deep insights into the molecule's ground and excited state

properties. Preliminary calculations have indicated that the lowest triplet excited state of 2-
iodobenzophenone possesses a unique (σ,π) character, suggesting the formation of an

intramolecular triplet exciplex.[1] This phenomenon is a key aspect of its photochemistry, where

the interaction between the carbonyl group and the iodine substituent dictates the electronic
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pathways.[1] This guide outlines the theoretical framework and computational methodologies

employed to study these properties.

Ground State Properties
The initial step in the theoretical analysis of a molecule is the optimization of its ground state

geometry and the characterization of its molecular orbitals.

Optimized Molecular Geometry
The equilibrium geometry of 2-iodobenzophenone in its ground electronic state (S₀) is

determined by finding the energy minimum on the potential energy surface. This is typically

achieved using DFT methods. The resulting optimized structure provides key geometric

parameters.

Table 1: Selected Optimized Geometric Parameters for Ground State (S₀) 2-
Iodobenzophenone (Note: Data in this table is illustrative of typical results from a DFT

calculation.)
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Parameter Atom(s) Value Unit

Bond Lengths

C=O 1.22 Å

C-I 2.10 Å

C-C (carbonyl-phenyl) 1.50 Å

C-C (carbonyl-

iodophenyl)
1.51 Å

Bond Angles

C-C-O 121.0 Degrees

C-C-I 119.5 Degrees

Phenyl-C-Phenyl 118.0 Degrees

Dihedral Angles

Phenyl Ring Twist 30.0 Degrees

| | Iodophenyl Ring Twist | 45.0 | Degrees |

Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical in determining the electronic transition properties and reactivity of a

molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of

molecular stability and reactivity.

Table 2: Frontier Molecular Orbital Energies and Properties (Note: Data in this table is

illustrative.)
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Orbital Energy (eV) Description

HOMO -6.5
Primarily localized on the
iodophenyl ring (π
character)

LUMO -2.1
Primarily localized on the

benzoyl group (π* character)

| HOMO-LUMO Gap| 4.4 | eV |

Excited State Properties and Electronic Transitions
The photophysical behavior of 2-iodobenzophenone is governed by its electronically excited

states. TD-DFT is the standard method for calculating vertical excitation energies, oscillator

strengths, and the nature of electronic transitions.

Singlet Excited States
Upon absorption of light, the molecule is promoted to an excited singlet state (Sₙ). The key

transitions are typically from the ground state (S₀) to the first (S₁) and second (S₂) excited

states.

Table 3: Calculated Vertical Electronic Transitions (Singlet States) (Note: Data in this table is

illustrative.)

Transition
Excitation
Energy (eV)

Wavelength
(nm)

Oscillator
Strength (f)

Major Orbital
Contributions

S₀ → S₁ 3.80 326 0.002 n → π*

| S₀ → S₂ | 4.55 | 272 | 0.350 | π → π* |

Triplet Excited States
For ketones like benzophenone, intersystem crossing (ISC) to the triplet manifold is highly

efficient. The nature of the lowest triplet state (T₁) is particularly important for its

photochemistry. Studies suggest that for 2-iodobenzophenone, the lowest triplet state has
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significant (σ,π) character due to the interaction between the oxygen lone pair and the C-I σ*

orbital.[1] This intramolecular charge transfer state is often referred to as a triplet exciplex.

Methodologies and Protocols
This section details the standard computational protocols used to generate the theoretical data

on 2-iodobenzophenone's electronic structure.

Ground State Geometry Optimization
Software: Gaussian, ORCA, or similar quantum chemistry package.

Method: Density Functional Theory (DFT).

Functional: A hybrid functional such as B3LYP is commonly employed for its balance of

accuracy and computational cost.

Basis Set: A Pople-style basis set like 6-311++G(d,p) is typically used for main group

elements. For iodine, a basis set incorporating relativistic effects, such as LANL2DZ with

effective core potentials (ECPs), is essential.

Solvation Model: To simulate a solution environment, a continuum solvation model like the

Polarizable Continuum Model (PCM) can be applied.

Verification: A frequency calculation is performed at the optimized geometry to ensure it is a

true energy minimum (i.e., no imaginary frequencies).

Excited State Calculations
Software: As above.

Method: Time-Dependent Density Functional Theory (TD-DFT).

Functional/Basis Set: The same functional and basis set used for the ground state

optimization are typically used for consistency.

Procedure: Vertical excitation energies and oscillator strengths for a number of singlet and

triplet states (e.g., 10-20) are calculated at the optimized ground state geometry.
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Visualizations
Computational Workflow
The logical sequence of a theoretical study on molecular electronic structure is depicted below.
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Caption: A typical workflow for the computational analysis of a molecule's electronic structure.
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Photophysical Pathways (Jablonski Diagram)
The following diagram illustrates the key photophysical processes for an aromatic ketone like 2-
iodobenzophenone.

S₀ (Ground State) S₁ (n,π) T₁ (σ,π*)  Photochemical
Reactions

 Absorption (hν)  Intersystem Crossing
(ISC)

Click to download full resolution via product page

Caption: A simplified Jablonski diagram for 2-iodobenzophenone's key photophysical

pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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